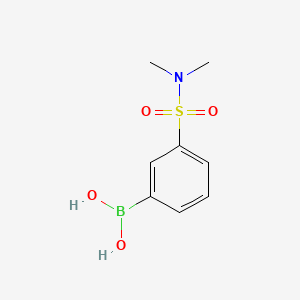

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(dimethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGERXKCDWJPIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657338 | |

| Record name | [3-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-59-8 | |

| Record name | B-[3-[(Dimethylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N,N-Dimethylsulphonamido)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid CAS number 871329-59-8

An In-depth Technical Guide to (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound, registered under CAS number 871329-59-8, is a specialized organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry.[1][2] Its molecular architecture, featuring a phenyl ring functionalized with both a boronic acid group and an N,N-dimethylsulfamoyl moiety, makes it a highly valuable and versatile building block. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[3][4] The sulfonamide group, on the other hand, is a well-established pharmacophore in drug discovery, known to enhance pharmacokinetic properties and engage in specific interactions with biological targets. This unique combination of functional groups positions this compound as a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations for researchers and professionals in drug development.

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 871329-59-8[1][5][6][7] |

| Molecular Formula | C8H12BNO4S[1][2][5][7] |

| Molecular Weight | 229.06 g/mol [1][2][8] |

| IUPAC Name | [3-(dimethylsulfamoyl)phenyl]boronic acid[1][5] |

| Synonyms | 3-(N,N-Dimethylsulfamoyl)benzeneboronic acid, N,N-Dimethyl 3-boronobenzenesulfonamide[1] |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Conditions | Inert atmosphere, room temperature, protect from moisture[2] |

| InChI Key | SGERXKCDWJPIOS-UHFFFAOYSA-N[1][5] |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)B(O)O[2][5] |

Synthetic Pathways

While specific, detailed synthetic procedures for this compound are proprietary to manufacturers, a general and widely adopted method for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[9]

A plausible synthetic route would start from 3-bromo-N,N-dimethylbenzenesulfonamide. This starting material can be converted to its corresponding Grignard reagent by reacting with magnesium metal. The subsequent reaction of the Grignard reagent with a trialkyl borate, such as trimethyl borate, at low temperatures, followed by acidic workup, would yield the desired this compound.

Caption: General synthetic workflow for aryl boronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[3][10][11] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the 3-(N,N-dimethylsulfamoyl)phenyl moiety into a wide range of organic molecules.

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (or triflate) to form a palladium(II) species.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Below is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol can be adapted for both conventional heating and microwave-assisted synthesis.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure (Conventional Heating):

-

To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction progress using TLC or LC-MS.[3]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Procedure (Microwave-Assisted):

-

In a microwave-safe vial, combine the aryl bromide (0.5 mmol), this compound (0.75 mmol), base (1.5 mmol), and palladium catalyst (2-5 mol%).

-

Add the degassed solvent (3-5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 10-30 minutes.[3]

-

After cooling, work up and purify the product as described in the conventional heating method.

Significance in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are of growing importance in medicinal chemistry.[4][9][12] The unique ability of the boronic acid moiety to form reversible covalent bonds with diols is a key aspect of its biological activity.[1] This interaction allows boronic acid-containing compounds to act as inhibitors of certain enzymes, particularly serine proteases, where the boronic acid can interact with the catalytic serine residue.

The N,N-dimethylsulfamoyl group in the title compound is also a significant feature. Sulfonamides are a well-known class of compounds with a wide range of biological activities, including antibacterial and anticancer properties. This group can improve a molecule's pharmacokinetic profile, including its solubility and metabolic stability.

The combination of these two functionalities makes this compound a valuable starting material for the synthesis of targeted therapies. It can be used to create molecules that are designed to interact with specific biological targets, making it a key component in the development of new drugs.

Caption: Interaction of a boronic acid with a serine protease active site.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data sheets.

| Hazard Information | Precautionary Measures |

| Signal Word: Warning[13] | Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14] |

| Pictogram: GHS07 (Exclamation Mark) | Response: IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13][14][15] |

| Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[13][14] | Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Store under an inert atmosphere and protect from moisture.[2][13][14][16] |

| Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations. | General: Take off contaminated clothing and wash it before reuse.[14] |

It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound stands out as a highly functionalized and valuable building block in modern organic chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the favorable properties conferred by the N,N-dimethylsulfamoyl group, makes it a sought-after intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery and development. A thorough understanding of its properties, synthetic applications, and safety protocols is essential for its effective and safe utilization in the laboratory.

References

-

CAS 871329-59-8 | this compound. Alchem Pharmtech. Available from: [Link]

-

SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

-

Application in medicinal chemistry and comparison studies. ResearchGate. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]

-

This compound [P78127]. ChemUniverse. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available from: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available from: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

- US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available from: [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available from: [Link]

Sources

- 1. This compound | 871329-59-8 | Benchchem [benchchem.com]

- 2. 871329-59-8|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-(Dimethylsulfamoyl)benzeneboronic acid, 98% 250 mg | Request for Quote [thermofisher.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. aaronchem.com [aaronchem.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-(N,N-DIMETHYLSULFAMOYLAMINO)PHENYLBORONIC ACID - Safety Data Sheet [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.fr [fishersci.fr]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

physical and chemical properties of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

An In-depth Technical Guide to (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Introduction

This compound is a specialized arylboronic acid that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it possesses the characteristic boronic acid moiety (-B(OH)₂) attached to a phenyl ring. The presence of the N,N-dimethylsulfamoyl group at the meta-position imparts unique electronic properties and structural attributes, influencing its reactivity and potential biological interactions. This guide provides a comprehensive overview of its physicochemical properties, reactivity, and applications, with a focus on its utility for researchers in drug discovery and chemical development. Its primary role is as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures.[1]

Chemical Identity and Nomenclature

Accurate identification is critical for sourcing, regulatory compliance, and reproducible research. The compound is systematically identified by several nomenclature and registry systems.

| Identifier | Value |

| CAS Number | 871329-59-8[1][2] |

| Molecular Formula | C₈H₁₂BNO₄S[1][2] |

| Molecular Weight | 229.06 g/mol [1][2] |

| IUPAC Name | [3-(dimethylsulfamoyl)phenyl]boronic acid[1] |

| Synonyms | 3-[(dimethylamino)sulfonyl]phenylboronic acid, N,N-Dimethyl-3-boronobenzenesulfonamide[1][2] |

| InChI | 1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3[1][2] |

| InChI Key | SGERXKCDWJPIOS-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | B(C1=CC(=CC=C1)S(=O)(=O)N(C)C)(O)O[1] |

| MDL Number | MFCD07363747[1][2] |

Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and formulation requirements.

| Property | Value | Source |

| Physical Form | Solid.[2] | Sigma-Aldrich[2] |

| Appearance | Typically a white to light-yellow crystalline powder. | General property of phenylboronic acids.[3] |

| Solubility | Generally soluble in polar organic solvents such as methanol and ether; sparingly soluble in water and nonpolar hydrocarbons.[3][4][5][6] | Journal of Solution Chemistry[4][5] |

| Stability | Susceptible to dehydration to form a trimeric boroxine anhydride, particularly upon heating. Prone to oxidative damage.[7][8] | National Institutes of Health, Georganics[7][8] |

| Storage | Store at room temperature under an inert atmosphere to prevent degradation.[2] | Sigma-Aldrich[2] |

Chemical Properties and Reactivity

The utility of this compound stems from the reactivity of its boronic acid functional group.

Acidity and Lewis Acid Character

Boronic acids are known Lewis acids, capable of accepting a pair of electrons due to the empty p-orbital on the boron atom.[9] The acidity, measured by the pKa, is influenced by substituents on the phenyl ring. The N,N-dimethylsulfamoyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This enhanced acidity can influence reaction kinetics and the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in aqueous media.[9]

Reversible Covalent Bonding with Diols

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, yielding cyclic boronate esters.[1] This dynamic interaction is pH-dependent and is the basis for their use in chemical sensors, particularly for saccharides, and in designing enzyme inhibitors where the target protein contains accessible diol moieties.[1][8]

Key Chemical Transformations

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The compound serves as the organoboron nucleophile, reacting with aryl, vinyl, or alkyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental to constructing biaryl scaffolds found in many pharmaceuticals and advanced materials.[1][10]

-

Dehydration to Boroxines: Like other boronic acids, it can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[8] This is an equilibrium process, and the boroxine can be readily hydrolyzed back to the monomeric boronic acid in the presence of water, which is often a necessary step for its participation in coupling reactions.

-

Oxidation and Reduction: The boronic acid group can be oxidized to the corresponding phenol under specific conditions (e.g., using an oxidant like hydrogen peroxide) or undergo other transformations.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section details a representative, field-proven protocol for the Suzuki-Miyaura reaction, highlighting the rationale behind the choice of reagents and conditions.

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Methodology

-

Reagent Preparation (Stoichiometry):

-

Aryl Bromide (Ar-Br): 1.0 equivalent

-

This compound: 1.2 - 1.5 equivalents. Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide and compensates for any potential deboronation or boroxine formation.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): 1-5 mol%. Rationale: A palladium(0) source is required to initiate the catalytic cycle. Pre-catalysts are often used for their air stability and reliable generation of the active Pd(0) species in situ.

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): 2.0 - 3.0 equivalents. Rationale: The base is crucial for the transmetalation step, activating the boronic acid by converting it to a more nucleophilic boronate species.

-

Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, or DME): Anhydrous, degassed solvent. Rationale: A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base and facilitates the formation of the active boronate.

-

-

Reaction Assembly:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, the palladium catalyst, and the base. Rationale: An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Add the degassed solvent system via cannula or syringe. Rationale: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can degrade the catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Rationale: Heating provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and boronic acid byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate the desired biaryl compound.

-

Workflow Visualization

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The unique substitution pattern of this boronic acid makes it a valuable intermediate for synthesizing targeted molecules.

-

Medicinal Chemistry: It is employed as a key building block for creating novel therapeutic agents. Research has indicated that compounds derived from it possess a range of biological activities, including potential anticancer, antibacterial, and enzyme-inhibiting properties.[1] For instance, it has been used in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target of interest in cancer immunotherapy.[1]

-

Organic Synthesis: Beyond its role in medicinal chemistry, it serves as a versatile reagent for constructing complex organic molecules where a phenyl ring bearing a sulfamoyl group is a required structural motif.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [2] |

| Hazard Statements | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Personal Protective Equipment | Wear protective gloves, eye protection, and a dust mask. Handle in a well-ventilated area or chemical fume hood. |

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773203, (3-(Aminomethyl)phenyl)boronic acid. Retrieved from [Link]

-

Leszczyński, P., Hofman, T., Kaczorowska, E., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5985. Retrieved from [Link]

-

Kuang, C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 3(4), 523-527. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

Sources

- 1. This compound | 871329-59-8 | Benchchem [benchchem.com]

- 2. This compound | 871329-59-8 [sigmaaldrich.com]

- 3. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. mdpi.com [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Abstract

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid, a bifunctional organic compound, has emerged as a valuable building block in contemporary medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive boronic acid moiety and a polar N,N-dimethylsulfamoyl group, makes it a compelling synthon for the development of complex molecular architectures. This guide provides a comprehensive overview of the compound, detailing a robust synthetic pathway, a multi-faceted characterization workflow, and its significant applications. Tailored for researchers and drug development professionals, this document elucidates the causal reasoning behind key experimental procedures and offers field-proven insights into handling and analysis, establishing a framework for its effective utilization in research and development.

Introduction and Significance

The Ascendant Role of Arylboronic Acids in Modern Chemistry

Arylboronic acids are a cornerstone of modern synthetic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction provides a powerful and versatile method for forming carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Beyond their utility in coupling reactions, the boronic acid functional group acts as a unique pharmacophore. As Lewis acids, they can reversibly form covalent bonds with diol-containing biomolecules, such as carbohydrates and specific amino acid residues in enzyme active sites, making them attractive for the design of targeted enzyme inhibitors and diagnostic sensors.[1][4][5] The U.S. Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, underscoring their therapeutic potential and biocompatibility.[3][6][7]

Profile of this compound

This compound (IUPAC Name: [3-(dimethylsulfamoyl)phenyl]boronic acid) is a specialized arylboronic acid distinguished by the presence of an N,N-dimethylsulfamoyl group at the meta-position of the phenyl ring. This substituent imparts specific properties that enhance its utility:

-

Electronic Influence: The sulfamoyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boron center. This can modulate its reactivity in cross-coupling reactions and enhance its binding affinity to biological diols.

-

Solubility and Pharmacokinetics: The polar sulfamoyl group can improve the aqueous solubility of the molecule and its derivatives, a critical parameter in drug development.

-

Synthetic Handle: The sulfonamide linkage provides a stable, chemically robust vector for molecular elaboration.

These features position the compound as a high-value intermediate for constructing biaryl structures and as a scaffold in the design of novel therapeutic agents, particularly in oncology and infectious diseases.[4]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is essential for its safe handling, storage, and application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | [3-(dimethylsulfamoyl)phenyl]boronic acid | [4] |

| Synonyms | 3-[(dimethylamino)sulfonyl]phenylboronic acid | [8] |

| CAS Number | 871329-59-8 | [4][8] |

| Molecular Formula | C₈H₁₂BNO₄S | [4][9] |

| Molecular Weight | 229.06 g/mol | [4][9] |

| Physical Form | Solid | [8] |

| Purity | Commercially available at ≥95-98% | [8][9] |

| Storage Conditions | Store at room temperature under an inert atmosphere | [8] |

| InChI Key | SGERXKCDWJPIOS-UHFFFAOYSA-N | [4] |

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

GHS Pictogram: GHS07 (Harmful/Irritant)[8]

-

Signal Word: Warning[8]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[8]

Synthetic Pathway and Experimental Protocol

While commercially available, an in-house synthesis may be required for specific research applications or scaling up. The most reliable and common strategy for synthesizing arylboronic acids is the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a borate ester, followed by acidic hydrolysis.

Retrosynthetic Strategy

The target molecule can be disconnected at the Carbon-Boron bond. This leads back to a 3-lithiated or 3-magnesiated N,N-dimethylbenzenesulfonamide intermediate, which in turn derives from 3-bromo-N,N-dimethylbenzenesulfonamide. This precursor is readily synthesized from commercially available 3-bromobenzenesulfonyl chloride and dimethylamine. This route is advantageous due to the high yields typically associated with lithium-halogen exchange and the accessibility of the starting materials.

Proposed Synthesis Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 871329-59-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 871329-59-8 [sigmaaldrich.com]

- 9. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide to [3-(Dimethylsulfamoyl)phenyl]boronic Acid

Abstract

This technical guide provides a comprehensive overview of [3-(dimethylsulfamoyl)phenyl]boronic acid, a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. The strategic placement of the electron-withdrawing dimethylsulfamoyl group at the meta-position of the phenylboronic acid core imparts unique physicochemical properties, including enhanced Lewis acidity and the potential for strong interactions with biological targets. This document details the molecular structure, physicochemical properties, a robust synthesis protocol, and key applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions and as a scaffold for enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity and biological potential of [3-(dimethylsulfamoyl)phenyl]boronic acid in their work.

Introduction and Significance

[3-(Dimethylsulfamoyl)phenyl]boronic acid is a member of the arylboronic acid family, a class of compounds that has become indispensable in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The defining feature of this particular boronic acid is the presence of a dimethylsulfamoyl [-S(O)₂N(CH₃)₂] group on the phenyl ring. This functional group is a strong electron-withdrawing group, which significantly influences the electronic properties of the boronic acid moiety.

The introduction of such electron-withdrawing groups is known to lower the pKa of the boronic acid, enhancing its ability to form boronate esters with diols at or near physiological pH.[1] This property is of particular interest in the design of sensors and in medicinal chemistry, where boronic acids are explored as inhibitors of enzymes that process diol-containing substrates. Furthermore, the electronic modifications brought about by the dimethylsulfamoyl group can also modulate the reactivity of the boronic acid in cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules.

This guide will provide a detailed exploration of the molecular characteristics and practical applications of [3-(dimethylsulfamoyl)phenyl]boronic acid, offering both foundational knowledge and actionable protocols for its synthesis and use.

Physicochemical and Structural Properties

The unique properties of [3-(dimethylsulfamoyl)phenyl]boronic acid stem from the interplay between the boronic acid functional group and the dimethylsulfamoyl substituent on the aromatic ring. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of [3-(Dimethylsulfamoyl)phenyl]boronic acid

| Property | Value | Source/Comment |

| CAS Number | 871329-59-8 | Commercially available |

| Molecular Formula | C₈H₁₂BNO₄S | |

| Molecular Weight | 229.06 g/mol | |

| Appearance | White to off-white solid | General observation for arylboronic acids |

| Melting Point | 88-92 °C | Thermo Scientific Alfa Aesar |

| pKa | Estimated ~7.5-8.5 | The electron-withdrawing sulfamoyl group is expected to lower the pKa from that of unsubstituted phenylboronic acid (~8.8).[1] |

| Solubility | Soluble in methanol, ethanol, DMSO, and THF. Sparingly soluble in water and non-polar organic solvents. | General solubility profile for functionalized arylboronic acids. |

Synthesis and Purification

The synthesis of [3-(dimethylsulfamoyl)phenyl]boronic acid is typically achieved through a borylation reaction of the corresponding aryl halide. A common and effective method involves the lithiation of an aryl bromide followed by quenching with a trialkyl borate ester and subsequent hydrolysis.

Proposed Synthesis Workflow

The following protocol describes a robust method for the laboratory-scale synthesis of [3-(dimethylsulfamoyl)phenyl]boronic acid, adapted from general procedures for the synthesis of substituted arylboronic acids.

Caption: Proposed synthetic workflow for [3-(dimethylsulfamoyl)phenyl]boronic acid.

Detailed Experimental Protocol

Materials:

-

3-Bromo-N,N-dimethylbenzenesulfonamide

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Hexanes

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 3-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2). The mixture is stirred vigorously for 1-2 hours.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel to afford [3-(dimethylsulfamoyl)phenyl]boronic acid as a solid.

Molecular Structure and Spectroscopic Characterization

While a crystal structure for [3-(dimethylsulfamoyl)phenyl]boronic acid is not publicly available, its molecular structure can be confidently inferred from its synthesis and spectroscopic data. The key structural features are the planar phenyl ring with the boronic acid and dimethylsulfamoyl groups in a 1,3- (meta) substitution pattern.

Due to the lack of publicly available experimental spectra for [3-(dimethylsulfamoyl)phenyl]boronic acid, the following table provides expected spectroscopic characteristics based on the known structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data for [3-(Dimethylsulfamoyl)phenyl]boronic acid

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns for a 1,3-disubstituted benzene ring. A singlet for the N-methyl protons (6H) around δ 2.7-3.0 ppm. A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon attached to the boron atom (ipso-carbon) being broad and potentially difficult to observe. Signals for the other aromatic carbons in the typical aromatic region (δ 120-140 ppm). A signal for the N-methyl carbons around δ 38-42 ppm. |

| ¹¹B NMR | A single, broad resonance in the range of δ 28-32 ppm, characteristic of a trigonal planar (sp²-hybridized) boronic acid. |

| IR (Infrared) | A broad O-H stretch from the boronic acid group around 3200-3500 cm⁻¹. Strong S=O stretches from the sulfonamide group around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). B-O stretching vibrations around 1350-1400 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (229.06). |

Applications in Organic Synthesis and Medicinal Chemistry

[3-(Dimethylsulfamoyl)phenyl]boronic acid is a valuable reagent in both synthetic and medicinal chemistry due to its unique electronic properties and functional group handles.

Suzuki-Miyaura Cross-Coupling Reactions

As a substituted arylboronic acid, this compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of biaryl structures. The electron-withdrawing nature of the dimethylsulfamoyl group can influence the transmetalation step of the catalytic cycle.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), [3-(dimethylsulfamoyl)phenyl]boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Medicinal Chemistry and Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore capable of forming reversible covalent bonds with diols present in the active sites of various enzymes. The electron-withdrawing dimethylsulfamoyl group lowers the pKa of the boronic acid, making it more likely to exist in the tetrahedral boronate form at physiological pH, which is the active form for diol binding. This makes [3-(dimethylsulfamoyl)phenyl]boronic acid and its derivatives attractive candidates for the development of inhibitors for enzymes such as serine proteases and β-lactamases. The sulfonamide group itself can also participate in hydrogen bonding interactions within an enzyme's active site, further enhancing binding affinity and selectivity.

Handling, Storage, and Safety

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, it is recommended to keep the compound under an inert atmosphere (argon or nitrogen) to prevent degradation. Arylboronic acids can be susceptible to dehydration to form boroxines and oxidative decomposition.

Safety:

-

While specific toxicity data for this compound is not widely available, boronic acids in general should be handled with care.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and emergency procedures.

Conclusion

[3-(Dimethylsulfamoyl)phenyl]boronic acid is a valuable and versatile building block for organic synthesis and a promising scaffold for medicinal chemistry applications. Its unique electronic properties, conferred by the meta-disposed dimethylsulfamoyl group, enhance its utility in Suzuki-Miyaura cross-coupling reactions and as a potential enzyme inhibitor. This technical guide provides a foundational understanding of its properties, a practical protocol for its synthesis, and insights into its key applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical and Bioanalytical Chemistry, 2008 , 390(5), 1365-1375. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Introduction: The Significance of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

This compound is a bifunctional organic compound featuring a boronic acid group and an N,N-dimethylsulfamoyl moiety on a phenyl ring. The boronic acid functional group is of immense importance in organic chemistry, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1] The sulfamoyl group, on the other hand, is a common pharmacophore found in a variety of therapeutic agents, imparting desirable physicochemical properties such as increased solubility and the ability to act as a hydrogen bond donor or acceptor. The combination of these two functionalities in a single molecule makes this compound a valuable reagent in the synthesis of complex molecules, particularly in the field of drug discovery.

Given its utility, a thorough understanding of its structural and electronic properties is paramount, and NMR spectroscopy stands as the primary analytical technique for its characterization. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a roadmap for its identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the sulfamoyl moiety. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring. The boronic acid group is a weak deactivating group, while the N,N-dimethylsulfamoyl group is a meta-directing, deactivating group.

The predicted ¹H NMR spectral data in a common deuterated solvent such as DMSO-d₆ are summarized in the table below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | Singlet | 2H | B(OH)₂ |

| ~8.0 | Singlet | 1H | Ar-H |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.7 | Doublet | 1H | Ar-H |

| ~7.5 | Triplet | 1H | Ar-H |

| ~2.7 | Singlet | 6H | N(CH₃)₂ |

Note: These are predicted values and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridisation of the carbon atoms and the electronegativity of the attached atoms. The carbon atom attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

The predicted ¹³C NMR spectral data are presented in the table below.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~134 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| Not Observed | C-B |

| ~38 | N(CH₃)₂ |

Note: These are predicted values. The signal for the carbon atom bonded to boron is often broadened and may not be observed.

Molecular Structure and NMR Assignment

The relationship between the molecular structure and the predicted NMR signals is illustrated in the following diagram.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental procedure should be followed. The choice of solvent is critical, as boronic acids can form boroxines (cyclic anhydrides) in aprotic solvents, leading to complex spectra. Protic, coordinating solvents like DMSO-d₆ or CD₃OD are generally preferred.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. If the solution appears cloudy, it may be filtered through a small plug of glass wool into a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans are usually sufficient.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 16 ppm (from -2 to 14 ppm).

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 250 ppm (from -10 to 240 ppm).

Data Processing and Analysis

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are determined.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of this compound. The provided data and protocols serve as a valuable resource for the identification and characterization of this important synthetic building block. While experimental data is not currently widespread, the theoretical analysis herein, grounded in established spectroscopic principles, offers a solid foundation for researchers working with this and related compounds. The continued exploration of such molecules will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

-

Rational Design and Synthesis of Selective PRMT4 Inhibitors. SciSpace. Available at: [Link].

-

Formal syntheses of eribulin and synthesis of pharmaceutically relevant compounds. SFU Library Thesis Template. Available at: [Link].

-

Supporting Information - Wiley-VCH. Wiley Online Library. Available at: [Link].

-

Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4‑Kinase IIIβ (PI4KB) Inhibitors as Broad-Spectrum Antiviral Agents. Journal of Medicinal Chemistry. Available at: [Link].

- Process for preparing organic boronic acid derivatives using diboronic acid. Google Patents.

- US9440927B2 - Process for preparation of substituted 3'-hydroazino-diphenyl-3-carboxylic acid compounds. Google Patents.

Sources

solubility of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of this compound in organic solvents. Recognizing the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and robust experimental methodologies required for its determination. We present detailed protocols for both equilibrium and kinetic solubility measurements, grounded in established laboratory techniques. Furthermore, this guide synthesizes insights from the broader class of phenylboronic acids to forecast solubility trends and contextualize the importance of this physical property in critical applications, such as Suzuki-Miyaura cross-coupling reactions. This document is intended to empower researchers, process chemists, and formulation scientists in drug discovery and development with the theoretical knowledge and practical tools necessary to effectively work with this versatile chemical entity.

Introduction: The Significance of a Substituted Phenylboronic Acid

This compound, a derivative of phenylboronic acid, is an important building block in modern organic synthesis.[1] Its structural features—a boronic acid moiety capable of participating in palladium-catalyzed cross-coupling reactions and a polar N,N-dimethylsulfamoyl group—make it a valuable reagent for constructing complex molecules, particularly in the field of medicinal chemistry.[1][2] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on the use of boronic acids to form new carbon-carbon bonds, a foundational process in the synthesis of many pharmaceutical agents.[3]

The success of any chemical process, from small-scale synthesis to large-scale manufacturing and formulation, is critically dependent on the physical properties of its components. Among these, solubility is paramount. Poor solubility can lead to low reaction yields, purification challenges, and significant hurdles in developing viable drug formulations.[4] This guide addresses the critical need for a detailed understanding of the solubility of this compound, providing both the theoretical underpinnings and the practical methodologies to investigate it.

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. For this compound, several key features dictate its behavior.

2.1. Molecular Structure and Physicochemical Properties

-

Compound: this compound

-

CAS Number: 871329-59-8

-

Molecular Formula: C₈H₁₂BNO₄S[1]

-

Molecular Weight: 229.06 g/mol [1]

-

Physical Form: Typically a solid at room temperature.

The molecule's structure combines a moderately polar aromatic ring with two highly polar functional groups:

-

Boronic Acid Group (-B(OH)₂): This group is capable of acting as both a hydrogen bond donor (from the -OH groups) and acceptor. It is the reactive center for Suzuki-Miyaura coupling.[5]

-

N,N-Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): This is a strongly polar, aprotic group that significantly influences the molecule's overall polarity and electronic character.

2.2. Expected Solubility Trends

Based on studies of other substituted phenylboronic acids, we can predict general solubility trends. The principle of "like dissolves like" is a useful starting point. Solvents with similar polarity to the solute are generally more effective.

-

High Solubility Expected in: Polar aprotic solvents (e.g., acetone, 3-pentanone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol). Studies on phenylboronic acid have shown it has high solubility in ethers and ketones.[6][7]

-

Moderate Solubility Expected in: Solvents of intermediate polarity, such as chloroform.[6][7]

-

Low Solubility Expected in: Nonpolar hydrocarbon solvents (e.g., hexane, methylcyclohexane, toluene).[6][7]

2.3. A Critical Consideration: Boroxine Formation

A unique and critical aspect of boronic acid chemistry is their propensity to undergo dehydration, especially upon heating, to form cyclic trimetric anhydrides known as boroxines.[8] This is an equilibrium process that can occur both in the solid state and in solution, complicating solubility measurements.[4][8] The formation of the less polar boroxine can alter the observed solubility, making it essential to use well-defined, standardized experimental conditions to ensure reproducible results.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental work. The following section details the "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility and a high-throughput screening (HTS) method for assessing kinetic solubility, which is often used in early drug discovery.[9][10][11]

Workflow for Solubility Determination

The general process for determining solubility is outlined below.

Caption: General workflow for experimental solubility determination.

Protocol 1: Thermodynamic Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[12] It involves agitating an excess of the solid compound in a chosen solvent until the solution is saturated and in equilibrium with the undissolved solid.

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a set temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC-UV or LC-MS system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure saturation is achieved. A common starting point is to add ~10-20 mg of the compound.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for at least 24 to 48 hours.[13] This extended time is crucial to ensure that the dissolution process reaches equilibrium, especially for compounds that dissolve slowly.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For added certainty, pass this aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the precise concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol 2: Kinetic Solubility by High-Throughput Screening (HTS)

Kinetic solubility assays are rapid methods suited for early-stage drug discovery where many compounds and solvents need to be evaluated quickly.[10] These methods typically start with a concentrated stock solution of the compound (usually in DMSO) which is then added to the aqueous or organic solvent.[14] The onset of precipitation is measured, often by nephelometry (light scattering).[11][15]

Objective: To rapidly estimate the solubility of this compound across a panel of organic solvents.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Panel of organic solvents

-

96-well plates

-

Automated liquid handler (optional, but recommended for HTS)

-

Plate shaker

-

Nephelometer or plate reader capable of measuring turbidity

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[10]

-

Plate Preparation: Dispense the panel of organic solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to each well containing the organic solvents. This will create a range of concentrations.

-

Incubation: Shake the plate for a shorter period than the equilibrium method (e.g., 1-2 hours) at a constant temperature.[9]

-

Measurement: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

-

Data Analysis: Plot the nephelometry signal against the compound concentration to determine the solubility limit.

Trustworthiness Note: Kinetic solubility methods can overestimate true equilibrium solubility.[14] This is because the compound can remain in a temporary, supersaturated state. The presence of even small amounts of DMSO (0.5-5%) can significantly inflate the measured solubility value.[14] Therefore, results from HTS methods should be considered an estimate and confirmed with the shake-flask method for lead candidates.

Data Presentation and Expected Results

Quantitative solubility data should be organized systematically to allow for easy comparison and analysis.

Table 1: Template for Reporting Solubility of this compound

| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C | Observations |

| Hexane | Nonpolar | 1.88 | Experimental Value | Calculated Value | e.g., Insoluble |

| Toluene | Nonpolar Aromatic | 2.38 | Experimental Value | Calculated Value | e.g., Very Sparingly Soluble |

| Dichloromethane | Halogenated | 9.08 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.58 | Experimental Value | Calculated Value | e.g., Soluble |

| Ethyl Acetate | Polar Aprotic (Ester) | 6.02 | Experimental Value | Calculated Value | e.g., Soluble |

| Acetone | Polar Aprotic (Ketone) | 21.0 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Methanol | Polar Protic (Alcohol) | 32.7 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Water | Polar Protic | 80.1 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

Application Spotlight: The Role of Solubility in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[5] The reaction's efficiency is highly dependent on having all components, including the boronic acid, the organohalide, the palladium catalyst, and the base, accessible in the solution phase.

Caption: Impact of boronic acid solubility on Suzuki-Miyaura reaction outcomes.

Poor solubility of the boronic acid leads to a heterogeneous reaction mixture. This limits the concentration of the active boronate species in solution, slowing down the crucial transmetalation step in the catalytic cycle and ultimately leading to lower yields and incomplete conversions.[16] Therefore, selecting a solvent system in which this compound is sufficiently soluble is a primary consideration for reaction optimization.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary scientific foundation and practical, step-by-step protocols for its determination. By understanding the molecule's structural characteristics and the potential for boroxine formation, researchers can predict general solubility trends. The application of robust experimental methods, such as the shake-flask technique, will yield the reliable data required for optimizing synthetic reactions, developing purification strategies, and advancing formulation efforts. This systematic approach is essential for harnessing the full potential of this valuable chemical building block in research and development.

References

- Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (URL: )

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (URL: )

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: )

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed. (URL: )

- Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF - Scribd. (URL: )

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])

-

Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (URL: [Link])

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (URL: [Link])

-

High throughput solubility determination with application to selection of compounds for fragment screening | Request PDF - ResearchGate. (URL: [Link])

-

High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations - Biopharma Asia. (URL: [Link])

-

Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (URL: [Link])

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (URL: [Link])

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])

-

Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. This compound | 871329-59-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid. Adherence to the storage and handling protocols detailed herein is critical for preserving the compound's purity, ensuring experimental reproducibility, and maintaining its efficacy as a key building block in synthetic chemistry, particularly in cross-coupling reactions.

Introduction: The Challenge of Boronic Acid Integrity

This compound is a vital reagent in modern organic synthesis, most notably as a coupling partner in Suzuki-Miyaura reactions to form complex molecules, including active pharmaceutical ingredients (APIs). However, the utility of arylboronic acids is intrinsically linked to their chemical integrity. The boronic acid functional group, B(OH)₂, is susceptible to several degradation pathways that can compromise sample purity, reduce reaction yields, and introduce potentially confounding impurities into experimental workflows. This document outlines the mechanistic basis for this instability and provides actionable protocols to mitigate degradation, ensuring the long-term viability of this critical reagent.

Section 1: Mechanistic Insights into Degradation Pathways

The stability of any arylboronic acid is not absolute. Understanding the primary mechanisms of degradation is fundamental to designing effective storage and handling strategies. For this compound, three principal pathways of concern are dehydration, oxidation, and protodeboronation.

Dehydration to Boroxines

The most common degradation pathway for boronic acids is a reversible, thermally-driven dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This process involves the condensation of three boronic acid molecules with the elimination of three water molecules.

While boroxine formation is reversible upon exposure to water, the presence of significant and variable amounts of this anhydride in a reagent bottle complicates accurate weighing and stoichiometry calculations in reactions.[3] The process is accelerated by heat and the removal of water.[1][4]

Oxidative Degradation

Arylboronic acids can undergo oxidative degradation, where the boronic acid moiety is cleaved and replaced with a hydroxyl group, converting the starting material into the corresponding phenol. This pathway is often mediated by exposure to atmospheric oxygen or oxidizing agents like hydrogen peroxide.[5] The susceptibility to oxidation is a critical consideration, as the resulting phenolic impurity can interfere with subsequent chemical transformations.

Protodeboronation

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is another significant degradation pathway. This reaction effectively converts the arylboronic acid back to its parent arene (N,N-dimethyl-benzenesulfonamide in this case). This process can be catalyzed by residual transition metals (e.g., palladium from a previous synthesis step) and is often accelerated in aqueous acidic or basic conditions.[6]

Section 2: Core Protocols for Storage and Handling

To preserve the chemical integrity of this compound, a multi-faceted approach focusing on controlling temperature, atmosphere, and moisture is essential.

Recommended Storage Conditions

The following table summarizes the recommended conditions for storing this compound, synthesized from multiple supplier data sheets and established chemical best practices.

| Parameter | Recommendation | Rationale | Supporting Sources |

| Temperature | Room Temperature or Refrigerated | Reduces the rate of thermally-driven dehydration to boroxines. Refrigeration is preferred for long-term storage. | [7][8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, mitigating oxidative degradation and hydrolysis/dehydration cycles. | [7][8] |

| Moisture | Store in a dry environment | The compound is hygroscopic and sensitive to moisture, which can facilitate degradation. Protection from moisture is critical. | [7][8][9] |

| Container | Tightly Sealed, Opaque | Prevents ingress of air and moisture. Opaque containers protect against potential photolytic degradation. | [7][8][10] |

| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | These materials can directly react with and degrade the boronic acid. | [8][9] |

Step-by-Step Handling Protocol

This protocol is designed for the safe and effective handling of the compound from receipt to use, minimizing exposure to deleterious environmental factors.

-

Receiving and Initial Storage :

-

Upon receipt, visually inspect the container seal for integrity.

-

Do not open the container until it has been allowed to equilibrate to the ambient temperature of the laboratory or glovebox. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Place the sealed container inside a desiccator or a controlled-atmosphere glovebox for immediate storage.

-

-

Aliquoting the Reagent :

-

Ideal Method (Glovebox): Perform all aliquoting inside a glovebox with a dry, inert atmosphere (<10 ppm H₂O, O₂). This is the gold standard for preventing degradation.

-

Alternative Method (Inert Gas Blanket): If a glovebox is unavailable, use a Schlenk line or a similar setup to handle the solid under a positive pressure of argon or nitrogen.

-

Insert a needle connected to the inert gas source into the container's septum to create a positive pressure.

-

Use a second, wider-gauge needle or a small opening to briefly allow for the removal of the desired amount of solid.

-

Immediately re-seal the container and purge the headspace with inert gas before returning to storage.

-

-

-

Post-Use Storage :

-

Ensure the container is tightly sealed. For screw-cap vials, consider wrapping the cap junction with Parafilm® as a secondary barrier.

-

Purge the headspace of the container with inert gas before sealing.

-

Return the container to the appropriate storage location (refrigerator or desiccator), ensuring it is clearly labeled with the compound name and date of opening.

-

Section 3: A Self-Validating System for Stability Assessment

For applications where purity is paramount, such as in GMP environments or quantitative structure-activity relationship (QSAR) studies, verifying the stability of a specific lot of this compound is necessary. The following forced degradation protocol provides a framework for this assessment.

Experimental Protocol for Forced Degradation Study

-

Objective : To identify potential degradation products and determine the stability profile of this compound under various stress conditions.

-

Materials :

-

This compound (test sample)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (ACS grade or higher)

-

HPLC system with UV and/or MS detector

-

Calibrated analytical balance

-

pH meter

-

Temperature/humidity controlled chambers

-

-

Methodology :

-

Preparation of Stock Solution : Accurately weigh and dissolve the boronic acid in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your t=0 sample.

-

Application of Stress :

-

Thermal : Incubate a sample of the solid or solution at an elevated temperature (e.g., 60°C).

-

Humidity : Expose the solid compound in an open container to a high-humidity environment (e.g., 75-90% RH) at a controlled temperature.

-

Acid Hydrolysis : Add an equal volume of 0.1 M HCl to the stock solution.

-

Base Hydrolysis : Add an equal volume of 0.1 M NaOH to the stock solution.

-